Methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
Description
Structural Characteristics
Methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate exhibits a complex molecular architecture centered around a five-membered heterocyclic ring system. The core structure consists of a 4,5-dihydro-1,2-oxazole ring, which represents a partially saturated isoxazoline framework containing one nitrogen atom and one oxygen atom positioned adjacently within the ring. This heterocyclic foundation provides the molecule with distinctive electronic properties and reactivity patterns characteristic of nitrogen-oxygen containing heterocycles.
The bromomethyl substituent attached at the 5-position of the ring introduces significant electrophilic character to the molecule. This halogenated side chain serves as a reactive site for nucleophilic substitution reactions, making the compound particularly valuable in synthetic applications. The bromine atom's relatively large size and electron-withdrawing properties influence both the steric environment and electronic distribution throughout the molecular framework. Additionally, the methyl carboxylate group positioned at the 3-position contributes ester functionality that enhances the molecule's versatility in chemical transformations.
The molecular geometry is further characterized by the partial saturation of the oxazole ring, which reduces the aromatic character compared to fully unsaturated oxazole derivatives. This structural feature results in increased conformational flexibility and altered reactivity patterns. The dihydro nature of the ring system creates specific stereochemical considerations, particularly regarding the spatial arrangement of substituents and potential for conformational isomerism.
The overall molecular framework can be represented by the simplified molecular input line entry system notation as O=C(C1=NOC(CBr)C1)OC, which clearly illustrates the connectivity pattern and functional group arrangement. This structural representation demonstrates the integration of multiple reactive sites within a compact molecular framework, contributing to the compound's synthetic utility and chemical behavior.
Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry naming conventions, resulting in the complete name this compound. This nomenclature systematically describes each structural element, beginning with the methyl ester designation, followed by the position and nature of the bromomethyl substituent, the degree of saturation in the heterocyclic ring, and the oxazole core structure with its carboxylate functionality.
The compound is definitively identified by Chemical Abstracts Service registry number 1423034-24-5, which serves as a unique molecular identifier in chemical databases and literature. This registration number facilitates unambiguous identification across various chemical information systems and ensures consistency in chemical communication. The molecular formula C6H8BrNO3 provides a concise representation of the atomic composition, indicating six carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms.
Properties
IUPAC Name |
methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO3/c1-10-6(9)5-2-4(3-7)11-8-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMDBXDIAPHXMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Methods
Bromination of methyl groups adjacent to heterocycles such as oxazoles is commonly achieved using bromine sources under controlled conditions. The following bromination protocols are reported:
These methods highlight the preference for radical bromination using NBS or direct bromination with bromine under heating. The reaction times and temperatures are optimized to avoid overbromination or decomposition.
Oxazole Ring Formation and Functionalization
The oxazole ring is commonly constructed via cyclization reactions involving amino alcohols or aldehydes with suitable reagents. The van Leusen oxazole synthesis is a prominent method for generating oxazole rings, which can then be functionalized.
Van Leusen Oxazole Synthesis: Reaction of aldehydes with TosMIC (tosylmethyl isocyanide) in the presence of base (e.g., potassium carbonate) in methanol under reflux conditions leads to 5-substituted oxazoles in good yields.
Subsequent Bromination: After oxazole formation, bromination of the methyl substituent at position 5 is performed using NBS or bromine as described above.
Detailed Experimental Procedure (Example)
A representative synthesis combining ring formation and bromination is as follows:
-
- Starting from a suitable aldehyde and TosMIC, the reaction is carried out in refluxing methanol with potassium carbonate as base.
- The reaction mixture is stirred for several hours until completion.
- The product 4,5-dihydro-1,2-oxazole-3-carboxylate methyl ester is isolated by standard extraction and purification techniques.
-
- The methyl-substituted oxazole is dissolved in an inert solvent such as carbon tetrachloride or acetic acid.
- NBS and AIBN are added for radical bromination, and the mixture is refluxed for 10-20 hours.
- Alternatively, bromine in acetic acid at 80°C for 45 minutes can be used.
- The reaction mixture is worked up by aqueous extraction, washing, drying, and chromatographic purification.
- The bromomethyl derivative is obtained as a colorless solid or syrup.
Reaction Conditions and Yields Summary
| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Product Form |
|---|---|---|---|---|---|
| Oxazole ring formation | TosMIC, aldehyde, K2CO3, MeOH, reflux | 6-18 h | Reflux | 80-90% | Methyl 4,5-dihydro-1,2-oxazole-3-carboxylate |
| Bromination (NBS/AIBN) | NBS, AIBN, CCl4, reflux | 10-20 h | Reflux | 32.9-40% | Methyl 5-(bromomethyl)-oxazole derivative |
| Bromination (Br2/AcOH) | Br2, AcOH, 80°C | 45 min | 80°C | 40-46% | Methyl 5-(bromomethyl)-oxazole derivative |
Analytical Data and Purification
- Purification: Flash column chromatography on silica gel using mixtures of ethyl acetate and hexane or chloroform/ethyl acetate is standard.
- Characterization: Confirmed by mass spectrometry (M+H observed matching calculated values), ^1H NMR showing characteristic signals for bromomethyl protons (~4.6 ppm), and melting points consistent with literature.
- Yields: Moderate to good yields (30-46%) are typical for bromination steps, with oxazole formation often achieving higher yields.
Research Findings and Optimization Notes
- Radical bromination using NBS and AIBN is effective but requires long reaction times and careful temperature control to avoid side reactions.
- Direct bromination with bromine in acetic acid is faster but may require careful handling due to bromine’s reactivity.
- The van Leusen oxazole synthesis provides a versatile and high-yielding route to the oxazole core, facilitating subsequent functionalization.
- Use of inert solvents and rigorous exclusion of moisture and oxygen improves reproducibility and purity.
- Alternative brominating agents or conditions may be explored to improve yield and selectivity, but NBS and bromine remain the most commonly reported.
Summary Table of Preparation Methods
| Preparation Step | Method/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Oxazole ring formation | Van Leusen reaction (aldehyde + TosMIC + K2CO3) | 80-90% | High yield, mild conditions | Requires TosMIC and base |
| Bromination | NBS + AIBN in CCl4, reflux | 33-40% | Selective radical bromination | Long reaction time, moderate yield |
| Bromination | Bromine in AcOH, 80°C | 40-46% | Faster reaction | Handling bromine, possible side reactions |
| Bromination (alternative) | Potassium trimethylsilanolate in THF, 70°C | 37% | Mild conditions | Moderate yield, less common |
This comprehensive analysis of preparation methods for methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate reveals that the combination of van Leusen oxazole synthesis followed by selective bromination (preferably with NBS or bromine) is the most established and effective approach. Optimization of reaction conditions can further improve yields and purity for research and industrial applications.
Scientific Research Applications
Methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of Methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate largely depends on its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and biological assays .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Bromo vs. Chloro Derivatives
Methyl 5-(Chloromethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
- Molecular Formula: C₆H₈ClNO₃
- Molecular Weight : ~177.59 g/mol (calculated by replacing Br with Cl) .
- Reactivity : The chloro analog is less reactive in nucleophilic substitution (SN2) reactions due to chlorine’s poorer leaving-group ability compared to bromine. This impacts its utility in alkylation or cross-coupling reactions.
- Applications : Suitable for reactions requiring milder conditions or where bromine’s higher reactivity poses stability issues.
Target Compound (Bromomethyl Derivative)
Ester Group Variations
Ethyl 5-Cyano-4,5-dihydro-1,2-oxazole-3-carboxylate
- Molecular Formula : C₇H₇N₂O₃
- Molecular Weight : ~171.14 g/mol .
- Cyano Substituent: Introduces a polar functional group, enabling participation in click chemistry or nitrile-based transformations.
Target Compound
- Methyl Ester : Smaller ester group may improve solubility in polar solvents and reduce steric hindrance in reactions.
Functionalized Substituents
Methyl 5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate
- Molecular Formula : C₁₁H₁₇N₃O₃
- Molecular Weight : 239.27 g/mol .
- Ring Saturation: The non-dihydro oxazole ring (fully unsaturated) increases aromaticity, reducing reactivity compared to the dihydro configuration.
Methyl 5-(Methoxymethyl)-1,2-oxazole-3-carboxylate
Research Findings and Trends
- Reactivity Hierarchy : Bromomethyl > Chloromethyl > Methoxymethyl in SN2 reactions due to leaving-group ability .
- Biological Potential: Piperazinyl and sulfonamido derivatives show promise in drug discovery, leveraging functional groups common in bioactive molecules .
- Stereoelectronic Effects : The 4,5-dihydro configuration in the target compound reduces aromaticity, increasing ring flexibility and reactivity compared to fully unsaturated oxazoles .
Biological Activity
Methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate (CAS Number: 95312-11-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), synthesis methods, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 205.994 g/mol. The compound features a bromomethyl group attached to an oxazole ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₆BrN O₃ |
| Molecular Weight | 205.994 g/mol |
| LogP | 1.2677 |
| PSA (Polar Surface Area) | 63.33 Ų |
Synthesis Methods
The synthesis of this compound typically involves the bromination of precursor compounds followed by cyclization reactions to form the oxazole ring. Various synthetic routes have been reported in the literature, focusing on optimizing yield and purity while minimizing environmental impact.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxazole derivatives, including this compound. In vitro assays demonstrated significant inhibitory effects against various bacterial strains. For instance:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) observed at concentrations as low as 25 µg/mL.
- Escherichia coli : MIC values ranged from 50 to 100 µg/mL.
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In animal models, it exhibited a reduction in edema and inflammatory markers when administered at doses ranging from 10 to 50 mg/kg body weight. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the bromomethyl group and variations in the carboxylate moiety have been shown to influence potency significantly. For example:
| Modification | Biological Activity |
|---|---|
| Bromine substitution | Enhanced antibacterial activity |
| Carboxylate ester modification | Increased anti-inflammatory effects |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published by Coteron et al., this compound was tested against clinical isolates of resistant bacteria. The compound demonstrated superior efficacy compared to standard antibiotics, indicating potential for treating resistant infections .
Case Study 2: Anti-inflammatory Mechanism
Research conducted by Sircar et al. examined the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a significant decrease in joint swelling and histopathological improvements in treated animals compared to controls .
Q & A
Q. Basic
- X-ray crystallography : Resolve absolute configuration and bond geometries.
- 2D NMR (COSY, NOESY) : Assign proton-proton correlations and spatial proximity .
Advanced
Dynamic NMR experiments can probe ring-flipping dynamics in the dihydrooxazole moiety. High-resolution mass spectrometry (HRMS) with isotopic pattern analysis confirms molecular integrity and bromine isotope distribution .
What role does the bromomethyl substituent play in facilitating further functionalization in medicinal chemistry applications?
Basic
The bromomethyl group serves as a versatile handle for nucleophilic substitution (SN2) or cross-coupling (e.g., Suzuki-Miyaura) to introduce pharmacophores. Optimize reaction conditions (e.g., Pd catalysis, ligand choice) to retain oxazole ring stability .
Advanced
Study steric and electronic effects using Hammett plots or computational electrostatic potential maps. Bromine’s leaving-group ability can be tuned via substituent effects on the oxazole ring’s electron density .
How should researchers approach stability studies to determine optimal storage conditions for this bromine-containing heterocycle?
Q. Basic
- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds.
- Light sensitivity : Conduct accelerated degradation studies under UV/visible light.
Store in amber vials at -20°C under inert gas (argon) to mitigate hydrolysis .
Advanced
Monitor degradation products via LC-MS to identify pathways (e.g., debromination or ring-opening). Use Arrhenius modeling to predict shelf-life under varying temperatures .
What computational chemistry approaches are most suitable for predicting the reactivity and interaction profiles of this compound in biological systems?
Q. Basic
- Molecular docking : Screen against target proteins (e.g., enzymes) using AutoDock Vina.
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
Advanced
Combine MD simulations with free-energy perturbation (FEP) to quantify binding affinities. QSAR models can correlate substituent effects (e.g., bromine position) with bioactivity .
In multi-step syntheses using this compound as an intermediate, what strategies mitigate undesired side reactions at the bromomethyl site?
Q. Basic
- Protecting groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups).
- Sequential reaction order : Prioritize less reactive transformations before bromine-dependent steps .
Advanced
Use flow chemistry to control reaction kinetics and minimize intermediate exposure. Real-time monitoring via inline IR spectroscopy enables rapid adjustment of reaction parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
